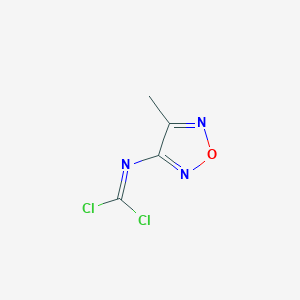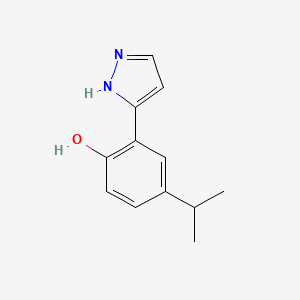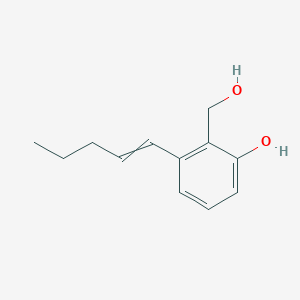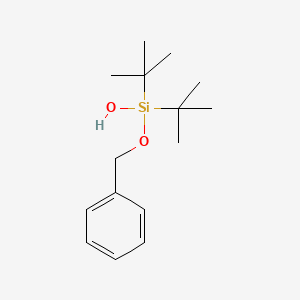![molecular formula C24H25ClN2O B12571435 N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide CAS No. 606095-34-5](/img/structure/B12571435.png)
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from 2-chloroquinoline-3-carbaldehyde.
Introduction of the Methyl Group: The methyl group is introduced at the 8th position of the quinoline ring through alkylation reactions.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final compound is obtained by coupling the quinoline derivative with cyclohexylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
8-methylquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
606095-34-5 |
|---|---|
Molekularformel |
C24H25ClN2O |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C24H25ClN2O/c1-17-9-8-12-19-15-20(23(25)26-22(17)19)16-27(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2,4-5,8-12,15,21H,3,6-7,13-14,16H2,1H3 |
InChI-Schlüssel |
DCSZTJBCMHSJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CN(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)




![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)

![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
